5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines. This process can be carried out using various oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned oxidative cyclization methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms under mild conditions.
Cycloaddition Reactions: Reagents like azides or nitriles can be used in the presence of catalysts such as copper acetate to facilitate the reaction.
Major Products Formed
Scientific Research Applications
5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including inhibitors of enzymes like Janus kinases (JAK1 and JAK2) and RORγt inverse agonists.
Material Science: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation.
Receptor Modulation: It also functions as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but with the bromine atom at a different position.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Another related compound with a methyl group instead of a chlorine atom.
Uniqueness
5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of bioactive molecules and its applications in various fields highlight its importance in scientific research .
Properties
IUPAC Name |
5-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAHKOQSFZDPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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